6-acetamido-3-aminohexanoate
CAS No.:
Cat. No.: VC1806389
Molecular Formula: C8H15N2O3-
Molecular Weight: 187.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H15N2O3- |
|---|---|
| Molecular Weight | 187.22 g/mol |
| IUPAC Name | 6-acetamido-3-aminohexanoate |
| Standard InChI | InChI=1S/C8H16N2O3/c1-6(11)10-4-2-3-7(9)5-8(12)13/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13)/p-1 |
| Standard InChI Key | MBZWIPOSTWTKSV-UHFFFAOYSA-M |
| SMILES | CC(=O)NCCCC(CC(=O)[O-])N |
| Canonical SMILES | CC(=O)NCCCC(CC(=O)[O-])N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
6-Acetamido-3-aminohexanoate is formally classified as a 6-acetamido-3-aminohexanoic acid derivative in which the carboxyl group is deprotonated, forming a conjugate base . Its IUPAC name, (3S)-6-acetamido-3-aminohexanoate, reflects the stereochemical configuration at the third carbon atom (S-configuration), which is essential for its biological activity .
Key Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₅N₂O₃⁻ | |
| Molecular Weight | 187.22 g/mol | |
| CAS Registry Number | 131887-44-0 | |
| ChEBI ID | CHEBI:58498 | |
| SMILES | CC(=O)NCCCC(CC(=O)[O-])N | |
| InChI Key | MBZWIPOSTWTKSV-UHFFFAOYSA-N |
Structural Features
The compound features:
-
A six-carbon backbone with an acetamido group (-NHCOCH₃) at position 6.
-
An amino group (-NH₂) at position 3.
-
A deprotonated carboxylic acid (-COO⁻) at position 1.
The S-configuration at C3 ensures stereospecific interactions with enzymes such as N6-acetyl-beta-lysine transaminase (EC 2.6.1.65), which catalyzes its conversion to 6-acetamido-3-oxohexanoate in lysine degradation pathways .
Synthesis and Chemical Reactivity
Biosynthetic Pathways
6-Acetamido-3-aminohexanoate is primarily derived from its protonated form, 6-acetamido-3-aminohexanoic acid, through deprotonation under physiological pH conditions . In bacteria, this compound is generated via the acetylation of β-lysine, a step critical for osmoregulation in halophilic archaea .
Enzymatic Transformations
The enzyme N6-acetyl-beta-lysine transaminase facilitates the reversible transamination of 6-acetamido-3-aminohexanoate with 2-oxoglutarate, producing 6-acetamido-3-oxohexanoate and L-glutamate . This reaction is pyridoxal phosphate (PLP)-dependent and represents a key node in microbial nitrogen metabolism:
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